See also: Fedratinib (has active moiety).
Fedratinib Hydrochloride
CAS No.: 1374744-69-0
VCID: VC0527834
Molecular Formula: C27H40Cl2N6O4S
Molecular Weight: 615.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Fedratinib Hydrochloride is the monohydrate dihydrochloride salt form of fedratinib, a small-molecule, orally bioavailable ATP-competitive inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) . It is primarily used in the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, a bone marrow disorder characterized by excessive fibrosis and scarring . Mechanism of ActionFedratinib acts by competitively inhibiting the ATP-binding site of JAK2, which is crucial for the signaling pathway involved in cell proliferation and survival in myeloproliferative neoplasms . By inhibiting JAK2, fedratinib reduces the phosphorylation of signal transducers and activators of transcription (STAT) proteins, leading to decreased cell division and increased apoptosis in tumor cells . Clinical Use and IndicationsFedratinib Hydrochloride is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis . It has shown efficacy in reducing spleen size and alleviating symptoms associated with myelofibrosis . Clinical Trials and Efficacy
Adverse EffectsThe most common adverse effects associated with fedratinib include anemia, gastrointestinal symptoms, and elevation in liver transaminases . There was an initial concern regarding Wernicke's encephalopathy, but further investigation did not confirm a clear association . PharmacokineticsFedratinib is administered orally, with a maximum concentration (Cmax) of approximately 1804 ng/mL and an area under the curve (AUC) of 26,870 ng*hr/mL following a 400 mg dose . The time to reach maximum concentration (Tmax) is between 1.75 and 3 hours, and a high-fat breakfast does not significantly affect its absorption . Data Table: Key Information on Fedratinib Hydrochloride
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CAS No. | 1374744-69-0 | ||||||||||||||
Product Name | Fedratinib Hydrochloride | ||||||||||||||
Molecular Formula | C27H40Cl2N6O4S | ||||||||||||||
Molecular Weight | 615.6 g/mol | ||||||||||||||
IUPAC Name | N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 | ||||||||||||||
Standard InChIKey | QAFZLTVOFJHYDF-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | ||||||||||||||
Canonical SMILES | CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | ||||||||||||||
Appearance | Solid powder | ||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||
Shelf Life | >3 years if stored properly | ||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||
Synonyms | Fedratinib dihydrochloride hydrate; SAR302503; SAR-302503; SAR 302503; TG101348; TG-101348; TG 101348; | ||||||||||||||
Reference | 1: Blair HA. Fedratinib: First Approval. Drugs. 2019 Oct;79(15):1719-1725. doi: 10.1007/s40265-019-01205-x. Review. PubMed PMID: 31571162. 2: Singer JW, Al-Fayoumi S, Taylor J, Velichko S, O'Mahony A. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS One. 2019 Sep 27;14(9):e0222944. doi: 10.1371/journal.pone.0222944. eCollection 2019. PubMed PMID: 31560729; PubMed Central PMCID: PMC6764664. 3: Fedratinib Becomes New Option in Myelofibrosis. Cancer Discov. 2019 Oct;9(10):1332. doi: 10.1158/2159-8290.CD-NB2019-102. Epub 2019 Aug 30. PubMed PMID: 31471287. 4: Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PubMed PMID: 31444617; PubMed Central PMCID: PMC6768916. 5: Chen D, Zhang F, Wang J, He H, Duan S, Zhu R, Chen C, Yin L, Chen Y. Biodegradable Nanoparticles Mediated Co-delivery of Erlotinib (ELTN) and Fedratinib (FDTN) Toward the Treatment of ELTN-Resistant Non-small Cell Lung Cancer (NSCLC) via Suppression of the JAK2/STAT3 Signaling Pathway. Front Pharmacol. 2018 Nov 13;9:1214. doi: 10.3389/fphar.2018.01214. eCollection 2018. PubMed PMID: 30483119; PubMed Central PMCID: PMC6242943. 6: Correction to "Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters". Drug Metab Dispos. 2017 Nov;45(11):1146-1147. doi: 10.1124/dmd.116.073338err. PubMed PMID: 28974558. 7: Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PubMed PMID: 28602585. 8: Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PubMed PMID: 28109775. 9: Giacomini MM, Hao J, Liang X, Chandrasekhar J, Twelves J, Whitney JA, Lepist EI, Ray AS. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metab Dispos. 2017 Jan;45(1):76-85. Epub 2016 Nov 1. Erratum in: Drug Metab Dispos. 2017 Nov;45(11):1146-1147. PubMed PMID: 27803021. 10: Zhang M, Xu C, Ma L, Shamiyeh E, Yin J, von Moltke LL, Smith WB. Effect of food on the bioavailability and tolerability of the JAK2-selective inhibitor fedratinib (SAR302503): Results from two phase I studies in healthy volunteers. Clin Pharmacol Drug Dev. 2015 Jul;4(4):315-21. doi: 10.1002/cpdd.161. Epub 2014 Oct 27. PubMed PMID: 27136912. 11: Jamieson C, Hasserjian R, Gotlib J, Cortes J, Stone R, Talpaz M, Thiele J, Rodig S, Pozdnyakova O. Effect of treatment with a JAK2-selective inhibitor, fedratinib, on bone marrow fibrosis in patients with myelofibrosis. J Transl Med. 2015 Sep 10;13:294. doi: 10.1186/s12967-015-0644-4. PubMed PMID: 26357842; PubMed Central PMCID: PMC4566296. 12: Pardanani A, Tefferi A, Jamieson C, Gabrail NY, Lebedinsky C, Gao G, Liu F, Xu C, Cao H, Talpaz M. A phase 2 randomized dose-ranging study of the JAK2-selective inhibitor fedratinib (SAR302503) in patients with myelofibrosis. Blood Cancer J. 2015 Aug 7;5:e335. doi: 10.1038/bcj.2015.63. PubMed PMID: 26252788; PubMed Central PMCID: PMC4558588. 13: Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PubMed PMID: 26181658. 14: Polverelli N, Catani L, Vianelli N, Baccarani M, Cavo M, Palandri F. Ruxolitinib- but not fedratinib-induced extreme thrombocytosis: the combination therapy with hydroxyurea and ruxolitinib is effective in reducing platelet count and splenomegaly/constitutional symptoms. Ann Hematol. 2015 Sep;94(9):1585-7. doi: 10.1007/s00277-015-2397-9. Epub 2015 May 16. PubMed PMID: 25975976. 15: Zhang Q, Zhang Y, Diamond S, Boer J, Harris JJ, Li Y, Rupar M, Behshad E, Gardiner C, Collier P, Liu P, Burn T, Wynn R, Hollis G, Yeleswaram S. The Janus kinase 2 inhibitor fedratinib inhibits thiamine uptake: a putative mechanism for the onset of Wernicke's encephalopathy. Drug Metab Dispos. 2014 Oct;42(10):1656-62. doi: 10.1124/dmd.114.058883. Epub 2014 Jul 25. PubMed PMID: 25063672. 16: Zhang M, Xu CR, Shamiyeh E, Liu F, Yin JY, von Moltke LL, Smith WB. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers. J Clin Pharmacol. 2014 Apr;54(4):415-21. doi: 10.1002/jcph.218. Epub 2013 Nov 16. PubMed PMID: 24165976. | ||||||||||||||
PubChem Compound | 67517580 | ||||||||||||||
Last Modified | Jul 15 2023 |
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